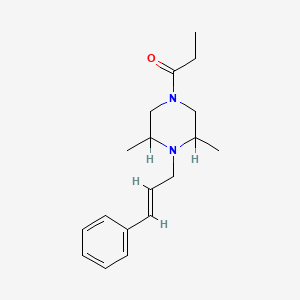

methyl (3R)-1-benzyl-4-oxopiperidin-1-ium-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl (3R)-1-benzyl-4-oxopiperidin-1-ium-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound is also known as MBOPC and has a molecular formula of C18H20NO3.

科学的研究の応用

Enantioselective Synthesis

The asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, leading to methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate, demonstrates the compound's utility in creating chiral 3-benzylpiperidine backbones. This method is significant for preparing biologically active compounds, employing phase-transfer catalysts under mild conditions with moderate enantioselectivity (Wang, Zhao, Xue, & Chen, 2018).

Chemical Transformations

The compound has been used in palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids, showcasing its versatility in C-H activation and C-C coupling sequences. This transformation is pivotal for modifying carboxylic acids into more complex molecules (Giri et al., 2007).

Synthesis of 3-Azabicyclo[3.3.1]nonane Derivatives

Michael reactions involving methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates have led to the formation of substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates. These reactions and their stereochemical outcomes are crucial for synthesizing specific 3-azabicyclo structures, highlighting the compound's application in complex molecular architecture development (Vafina et al., 2003).

Intermediate in Synthesis of Jak3 Inhibitor

Another application includes its role as an intermediate in synthesizing the novel protein tyrosine kinase Jak3 inhibitor, CP-690550. The outlined synthesis process, which starts from 4-methylpyridinium, goes through several steps, including SN2 substitution and borohydride reduction, showcasing the compound's critical role in the pharmaceutical industry (Chen Xin-zhi, 2011).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl (3R)-1-benzyl-4-oxopiperidin-1-ium-3-carboxylate involves the reaction of benzylamine with ethyl acetoacetate to form 3-benzyl-4-oxopiperidine-2-carboxylic acid ethyl ester, which is then converted to the target compound through a series of reactions.", "Starting Materials": [ "Benzylamine", "Ethyl acetoacetate", "Sodium ethoxide", "Methyl iodide", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Benzylamine is reacted with ethyl acetoacetate in the presence of sodium ethoxide to form 3-benzyl-4-oxopiperidine-2-carboxylic acid ethyl ester.", "Step 2: The resulting ester is then hydrolyzed with hydrochloric acid to form 3-benzyl-4-oxopiperidine-2-carboxylic acid.", "Step 3: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride.", "Step 4: The acid chloride is then reacted with methylamine to form the corresponding amide.", "Step 5: The resulting amide is then quaternized with methyl iodide to form the target compound, methyl (3R)-1-benzyl-4-oxopiperidin-1-ium-3-carboxylate.", "Step 6: The final product is purified by recrystallization from ethanol and water." ] } | |

CAS番号 |

213534-31-7 |

製品名 |

methyl (3R)-1-benzyl-4-oxopiperidin-1-ium-3-carboxylate |

分子式 |

C14H18NO3+ |

分子量 |

248.3 g/mol |

IUPAC名 |

methyl (3R)-1-benzyl-4-oxopiperidin-1-ium-3-carboxylate |

InChI |

InChI=1S/C14H17NO3/c1-18-14(17)12-10-15(8-7-13(12)16)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/p+1/t12-/m1/s1 |

InChIキー |

PHTILULPLFUXPS-GFCCVEGCSA-O |

異性体SMILES |

COC(=O)[C@@H]1C[NH+](CCC1=O)CC2=CC=CC=C2 |

SMILES |

COC(=O)C1C[NH+](CCC1=O)CC2=CC=CC=C2 |

正規SMILES |

COC(=O)C1C[NH+](CCC1=O)CC2=CC=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]benzoate](/img/structure/B1623156.png)

![(2E)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one](/img/structure/B1623161.png)

![2,4,6,8,10-Pentamethyl-2,4,6,8,10-pentaphenyl-[1,3,5,7,9,2,4,6,8,10]cyclopentosiloxane](/img/structure/B1623170.png)